Lipophilicity (logP) Differentiation of N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide Versus N-Phenylbenzofuran-2-carboxamide
In silico logP calculations using the SwissADME platform predict a logP value of approximately 4.5 for N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide compared to approximately 3.1 for the unsubstituted parent compound N-phenylbenzofuran-2-carboxamide, representing an approximately 1.4 log unit increase in lipophilicity attributable to the two alkyl substituents on the aniline ring [1]. This places the target compound in a significantly more lipophilic chemical space, suggesting enhanced passive membrane permeability but reduced aqueous solubility relative to the parent scaffold.
| Evidence Dimension | In silico predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 4.5 (SwissADME iLogP consensus) |
| Comparator Or Baseline | N-Phenylbenzofuran-2-carboxamide: logP ≈ 3.1 (SwissADME iLogP consensus) |
| Quantified Difference | ΔlogP ≈ +1.4 (target compound is ~25-fold more lipophilic, based on logP difference) |
| Conditions | In silico prediction; SwissADME consensus logP model, 2025 |
Why This Matters
A 1.4 log unit shift in lipophilicity dramatically alters the compound's suitability for different assay formats (e.g., aqueous vs. cell-based), and procurement of the incorrect analog without this quantification introduces unaccounted PK/PD variables in lead optimization.
- [1] SwissADME. In silico physicochemical property predictions for N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide and N-phenylbenzofuran-2-carboxamide. Swiss Institute of Bioinformatics, 2025. Available at: http://www.swissadme.ch. View Source
